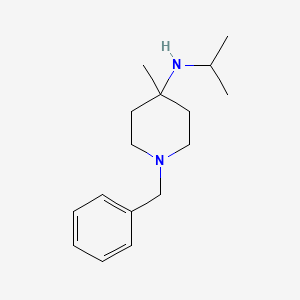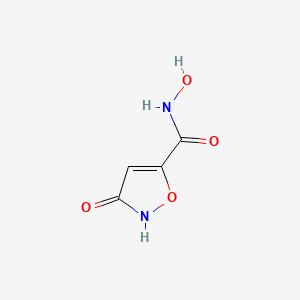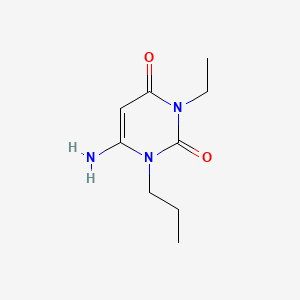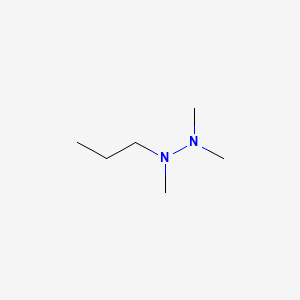![molecular formula C6H6N2O B13952888 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one CAS No. 51970-86-6](/img/structure/B13952888.png)
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrrole and an imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of alpha-ketoamides with proline under decarboxylative conditions . This method typically yields the compound with high diastereoselectivity, favoring the trans-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as multicomponent reactions and intramolecular cyclizations, are likely employed .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Imidazo[1,2-a]pyrazine: Versatile scaffold in drug development with multifarious biological activities.
Substituted Imidazoles: Key components in various applications due to their functional group compatibility.
Uniqueness: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
51970-86-6 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1,3-dihydropyrrolo[1,2-a]imidazol-2-one |
InChI |
InChI=1S/C6H6N2O/c9-6-4-8-3-1-2-5(8)7-6/h1-3H,4H2,(H,7,9) |
InChI Key |
XGQSFBWDCHPCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)








